molecular formula C15H20N4O2 B2778856 (5R,7S)-N-(1-Cyanocyclopentyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide CAS No. 2418593-38-9

(5R,7S)-N-(1-Cyanocyclopentyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide

Cat. No.: B2778856
CAS No.: 2418593-38-9
M. Wt: 288.351
InChI Key: FVLWIMFKTFUWNQ-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known for their various biological activities .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including reactions with α,β-unsaturated compounds in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research may explore new synthetic methods, potential biological activities, and applications of these compounds .

Properties

IUPAC Name

(5R,7S)-N-(1-cyanocyclopentyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-9-7-11-12(10(2)21-9)18-19-13(11)14(20)17-15(8-16)5-3-4-6-15/h9-10H,3-7H2,1-2H3,(H,17,20)(H,18,19)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLWIMFKTFUWNQ-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(O1)C)NN=C2C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@@H](O1)C)NN=C2C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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